Anti-inflammatory agent 29
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Overview
Description
Anti-inflammatory agent 29 is a compound known for its potent anti-inflammatory properties. It is part of a broader class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are widely used to alleviate pain, reduce inflammation, and lower fever. These agents work by inhibiting the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 29 typically involves a multi-step process. One common method includes the condensation of an aromatic aldehyde with an amine to form an imine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free reactions and reusable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Anti-inflammatory agent 29 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives that retain the core anti-inflammatory properties but may exhibit different pharmacokinetic profiles .
Scientific Research Applications
Anti-inflammatory agent 29 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways involved in inflammation.
Medicine: Explored for its potential in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of Anti-inflammatory agent 29 involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- Ibuprofen
- Aspirin
- Naproxen
- Diclofenac
- Celecoxib
Uniqueness
Anti-inflammatory agent 29 is unique due to its specific molecular structure, which allows for selective inhibition of COX-2 over COX-1. This selectivity reduces the risk of gastrointestinal side effects commonly associated with nonselective NSAIDs .
Properties
Molecular Formula |
C21H30O12 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-[3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C21H30O12/c1-3-11(23)10-4-5-12(29-2)13(6-10)32-19-17(26)16(25)15(24)14(33-19)7-30-20-18(27)21(28,8-22)9-31-20/h4-6,14-20,22,24-28H,3,7-9H2,1-2H3/t14-,15-,16+,17-,18+,19-,20-,21-/m1/s1 |
InChI Key |
IYQBBHREUBVRNA-RHAOSNMYSA-N |
Isomeric SMILES |
CCC(=O)C1=CC(=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |
Origin of Product |
United States |
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